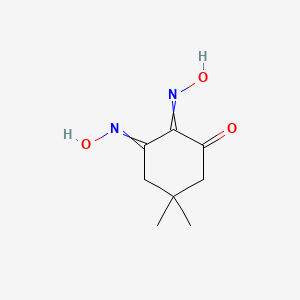

5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

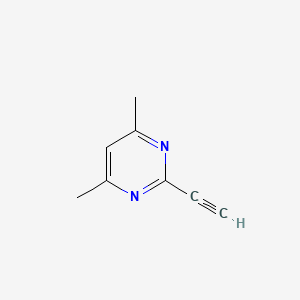

“5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime” is a chemical compound with the linear formula C7H10N2O3 . It is also known as DCDT . This compound is part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime” contains a total of 32 bonds, including 17 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, and 1 six-membered ring . It also includes 1 urea (-thio) derivative and 1 hydroxylamine (aliphatic) .

Scientific Research Applications

Spectrophotometric Analysis

5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime has been utilized in spectrophotometric analysis. It serves as a reagent in the determination of various metals, demonstrating its utility in analytical chemistry. For instance, it has been used for the spectrophotometric determination of cobalt (II) (Qamhieh, Laila, & Salim, 1988). Similarly, it is involved in the spectrophotometric determination of iron by extracting the iron (II)-5,5-dimethyl-1,2, 3-cyclohexanetrione-1,2-dioxime-3-thiosemicarbazone complex from various mediums like water, wine, beer, and fruit juice (Salinas, Díaz, & Sánchez, 1987).

Complex Formation and Stability Analysis

The compound forms complexes with nickel and copper, which have been studied for their composition, stability constant, and free energy change of formation. These complexes have been used to develop spectrophotometric methods for analyzing nickel and copper in aqueous solutions (Salim, Laila, & Qamhieh, 1988).

Comparative Studies with Other Dioximes

5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime has been compared with other dioximes like nioxime and dimethylglyoxime in terms of their dissociation constants in aqueous solution and the formation constants of their copper complexes. This comparative study was conducted through spectrophotometric and potentiometric studies (Haines, Ryan, & Cheney, 1962).

Indirect Determination of Sulphur Dioxide

The compound has been used in an indirect spectrophotometric procedure for determining trace amounts of sulphur dioxide. It functions by reducing Fe(III) to Fe(II), enabling the determination of sulphur dioxide in solutions and atmospheric conditions (Laila, 1989).

Applications in Chemical Synthesis

5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime has been involved in various chemical synthesis processes, such as the formation of tetrahydroquinoxaline derivatives through reactions with diacetyl and other diketones. These reactions highlight its role in organic synthesis and the development of new chemical compounds (Gatilov & Samsonov, 2015).

properties

IUPAC Name |

2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2)3-5(9-12)7(10-13)6(11)4-8/h12-13H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSCVZVLHXMHFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO)C(=NO)C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

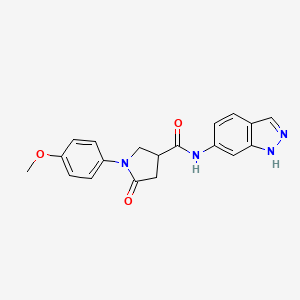

![(E)-2-methyl-3-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2416439.png)

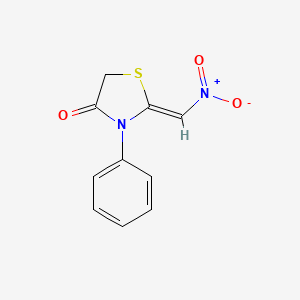

![N-cycloheptyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2416449.png)

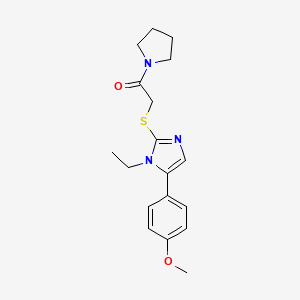

![3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2416450.png)

![2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2416455.png)

![2-(1,2,4-Triazol-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2416457.png)

![(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2416459.png)

![2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2416460.png)

![N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2416461.png)